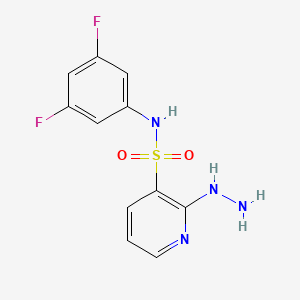

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide

Description

N-(3,5-Difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (molecular formula: C₁₁H₁₀F₂N₄O₂S) is a sulfonamide derivative featuring a pyridine core substituted with a hydrazine group at position 2 and a 3,5-difluorophenyl sulfonamide moiety at position 2. Its synthesis involves reacting 2-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide with hydrazine, yielding a white crystalline solid (m.p. 214–216 °C) with a high purity of 87% . Characteristic NMR signals include δ 8.80 ppm (NH) and δ 10.20 ppm (SO₂NH), confirming its hydrazine and sulfonamide functionalities .

Properties

IUPAC Name |

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O2S/c12-7-4-8(13)6-9(5-7)17-20(18,19)10-2-1-3-15-11(10)16-14/h1-6,17H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFHTUVZSSCMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

Addition of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.

Incorporation of the Difluorophenyl Moiety:

Industrial Production Methods

Industrial production of N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives, such as amines or alcohols.

Substitution: Formation of substituted sulfonamides or hydrazides.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The presence of the difluorophenyl and sulfonamide groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-Difluorophenyl)-[1,2,4]Triazolo[4,3-a]Pyridine-8-Sulfonamide (6a)

This cyclized derivative (C₁₂H₈F₂N₄O₂S) is synthesized from N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (4a) via condensation with methyl ortho-formate. Key differences include:

- Structural Modifications : Cyclization forms a [1,2,4]triazolo[4,3-a]pyridine ring, replacing the hydrazine group with a fused triazole ring.

- Physicochemical Properties : Lower melting point (184–186 °C vs. 214–216 °C for 4a) due to reduced hydrogen bonding .

- Biological Activity : While 4a is inactive against Plasmodium falciparum, cyclization enhances antimalarial potency (IC₅₀ < 1 μM for 6a) .

Table 1: Comparative Data for 4a and 6a

Other Sulfonamide Derivatives

- N-{1-[Bis-(4-Chlorophenyl)Methyl]Azelidin-3-Yl}-N-(3,5-Difluorophenyl)-Methyl-Sulphonamide : This patent compound shares the 3,5-difluorophenyl group but incorporates an azetidine ring and bis-chlorophenyl substituents. Its synthesis emphasizes modular sulfonamide functionalization, though biological data are unavailable .

- It is used in polymer synthesis, contrasting with 4a’s role in medicinal chemistry .

Sulfonamides with Heterocyclic Cores

Compounds like N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine () feature pyridine and difluorophenyl motifs but lack the hydrazine linker. Such analogs prioritize protease inhibition over antimalarial activity, underscoring the hydrazine group’s role in targeting parasitic enzymes .

Research Findings and Implications

- Synthetic Versatility : The hydrazine group in 4a enables facile cyclization to triazolopyridines, a strategy to enhance drug-like properties (e.g., metabolic stability) .

- Structure-Activity Relationships (SAR) : The 3,5-difluorophenyl group improves lipophilicity and target binding, while the pyridine sulfonamide scaffold ensures solubility. Cyclization into triazolo derivatives further optimizes pharmacokinetics .

- Comparative Limitations: Unlike 6a, analogs with non-fluorinated aryl groups (e.g., 3-chloro-N-phenyl-phthalimide) show reduced bioactivity, highlighting fluorine’s electronic effects .

Biological Activity

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antimalarial effects. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Chemical Formula : C11H10F2N4O2S

- Molecular Weight : 288.29 g/mol

- CAS Number : 1155081-22-3

The presence of the difluorophenyl group and the sulfonamide moiety contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide exhibit significant antimicrobial properties. A study involving a series of hydrazones demonstrated that modifications in structure could enhance antibacterial activity against various pathogens. The sulfonamide group is known for its effectiveness against bacterial infections by inhibiting bacterial folic acid synthesis .

Antimalarial Activity

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide has shown promise in antimalarial applications. A related study highlighted the potential of hydrazone derivatives in combating malaria through iron chelation mechanisms, which disrupt the lifecycle of the Plasmodium parasite. The compound's structure allows it to interact with heme, inhibiting heme polymerization and thus exhibiting antiplasmodial effects .

Structure-Activity Relationship (SAR)

The biological efficacy of N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide can be attributed to specific structural features. The presence of electron-withdrawing groups such as fluorine enhances its reactivity and interaction with biological targets. SAR studies have indicated that the substitution pattern on the aromatic rings significantly influences the compound's potency against microbial strains .

Synthesis and Evaluation

The synthesis of N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide follows a general procedure involving the reaction of 2-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide with hydrazine hydrate. The yield of this reaction has been reported to be between 84% and 91%, indicating a reliable synthetic route .

Efficacy Testing

In vitro assays have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. Additionally, preliminary in vivo studies using murine models have shown that it can effectively suppress malaria parasite growth, suggesting its potential as a therapeutic agent .

| Compound | Biological Activity | IC50 (μg/mL) | Tested Strains |

|---|---|---|---|

| N-(3,5-Difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide | Antibacterial | 35.03 | Various pathogens |

| Related Hydrazones | Antimalarial | Varies | Plasmodium falciparum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.